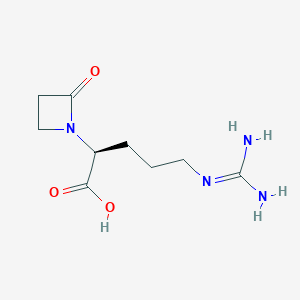
Deoxyguanidinoproclavaminic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deoxyguanidinoproclavaminic acid is an organic compound belonging to the class of monobactams, which are characterized by a beta-lactam ring that is not fused to another ring . This compound is a key intermediate in the biosynthesis of clavulanic acid, a potent beta-lactamase inhibitor used in combination with other beta-lactam antibiotics to combat antibiotic-resistant bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Deoxyguanidinoproclavaminic acid is synthesized through a series of enzymatic reactions in the biosynthetic pathway of clavulanic acid. The process begins with the condensation of arginine and glyceraldehyde 3-phosphate, catalyzed by carboxyethylarginine synthase, to produce 2-carboxyethyl-arginine . This intermediate is then cyclized by beta-lactam synthetase to form this compound .
Industrial Production Methods: Industrial production of this compound involves the use of genetically engineered strains of Streptomyces clavuligerus. These strains are optimized to overexpress the enzymes involved in the biosynthetic pathway, thereby increasing the yield of this compound and its subsequent conversion to clavulanic acid .
Analyse Chemischer Reaktionen
Types of Reactions: Deoxyguanidinoproclavaminic acid undergoes several types of chemical reactions, including hydroxylation, oxidative ring closure, and desaturation . These reactions are catalyzed by enzymes such as clavaminate synthase and proclavaminate amidinohydrolase .
Common Reagents and Conditions: The hydroxylation of this compound is catalyzed by clavaminate synthase in the presence of molecular oxygen and ferrous ions . The oxidative ring closure and desaturation reactions also require clavaminate synthase and occur under similar conditions .
Major Products: The major products formed from the reactions of this compound include guanidinoproclavaminic acid, proclavaminic acid, and dihydroclavaminic acid . These intermediates are further processed to produce clavulanic acid .
Wissenschaftliche Forschungsanwendungen
Deoxyguanidinoproclavaminic acid is primarily studied for its role in the biosynthesis of clavulanic acid. Research focuses on understanding the enzymatic mechanisms involved in its formation and conversion to other intermediates . This knowledge is crucial for improving industrial production methods and developing new strategies to combat antibiotic resistance .
Wirkmechanismus
The mechanism of action of deoxyguanidinoproclavaminic acid involves its enzymatic conversion to other intermediates in the clavulanic acid biosynthetic pathway . Clavaminate synthase catalyzes the hydroxylation and oxidative ring closure reactions, while proclavaminate amidinohydrolase removes the amidino group . These reactions are essential for the formation of clavulanic acid, which inhibits beta-lactamase enzymes and restores the efficacy of beta-lactam antibiotics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Guanidinoproclavaminic acid
- Proclavaminic acid
- Dihydroclavaminic acid
Uniqueness: Deoxyguanidinoproclavaminic acid is unique due to its specific role as an intermediate in the biosynthesis of clavulanic acid . Unlike other similar compounds, it undergoes a series of enzymatic transformations that are crucial for the production of clavulanic acid . This makes it an important target for research aimed at improving the yield and efficiency of clavulanic acid production .
Eigenschaften
Molekularformel |
C9H16N4O3 |
|---|---|
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
(2S)-5-(diaminomethylideneamino)-2-(2-oxoazetidin-1-yl)pentanoic acid |
InChI |
InChI=1S/C9H16N4O3/c10-9(11)12-4-1-2-6(8(15)16)13-5-3-7(13)14/h6H,1-5H2,(H,15,16)(H4,10,11,12)/t6-/m0/s1 |
InChI-Schlüssel |
UYADDEKIZFRINK-LURJTMIESA-N |
SMILES |
C1CN(C1=O)C(CCCN=C(N)N)C(=O)O |
Isomerische SMILES |
C1CN(C1=O)[C@@H](CCCN=C(N)N)C(=O)O |
Kanonische SMILES |
C1CN(C1=O)C(CCCN=C(N)N)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















